molecular formula C9H12ClN3 B1479898 1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092475-61-9

1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479898
CAS No.: 2092475-61-9
M. Wt: 197.66 g/mol
InChI Key: KAXWOFDGPJYDJE-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroethyl and ethyl groups on the imidazo[1,2-b]pyrazole scaffold can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethylamine with an ethyl-substituted pyrazole derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[1,2-b]pyrazole scaffold can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The imidazo[1,2-b]pyrazole scaffold can also interact with various receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-1H-pyrazole: Similar in structure but lacks the imidazole ring.

    6-ethyl-1H-imidazo[1,2-b]pyrazole: Similar but without the chloroethyl group.

    1-(2-chloroethyl)-3-methyl-1H-imidazo[1,2-b]pyrazole: Similar but with a methyl group instead of an ethyl group.

Uniqueness

1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both the chloroethyl and ethyl groups on the imidazo[1,2-b]pyrazole scaffold. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloroethyl)-6-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXWOFDGPJYDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

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